molecular formula C21H16IN3O2S B14807168 (2E)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)-3-(naphthalen-1-yl)prop-2-enamide

(2E)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)-3-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B14807168
M. Wt: 501.3 g/mol
InChI Key: UZMYYYPJWGQGRR-OUKQBFOZSA-N
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Description

N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-3-(1-naphthyl)acrylamide is a complex organic compound with a unique structure that includes an iodine-substituted benzoyl group, a hydrazino group, a carbonothioyl group, and a naphthyl acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-3-(1-naphthyl)acrylamide typically involves multiple steps, starting with the preparation of the 2-iodobenzoyl hydrazine intermediate. This intermediate is then reacted with a carbonothioylating agent to form the hydrazino carbonothioyl derivative. Finally, the naphthyl acrylamide moiety is introduced through a coupling reaction. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-3-(1-naphthyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the iodine atom.

Scientific Research Applications

N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-3-(1-naphthyl)acrylamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-3-(4-methylphenyl)acrylamide
  • N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}acetamide
  • N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-4-methylbenzamide

Uniqueness

N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-3-(1-naphthyl)acrylamide is unique due to its specific combination of functional groups and structural features. The presence of the naphthyl acrylamide moiety distinguishes it from other similar compounds, potentially leading to different reactivity and biological activities. This uniqueness makes it a valuable compound for various research applications and industrial uses.

Properties

Molecular Formula

C21H16IN3O2S

Molecular Weight

501.3 g/mol

IUPAC Name

(E)-N-[[(2-iodobenzoyl)amino]carbamothioyl]-3-naphthalen-1-ylprop-2-enamide

InChI

InChI=1S/C21H16IN3O2S/c22-18-11-4-3-10-17(18)20(27)24-25-21(28)23-19(26)13-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-13H,(H,24,27)(H2,23,25,26,28)/b13-12+

InChI Key

UZMYYYPJWGQGRR-OUKQBFOZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC(=S)NNC(=O)C3=CC=CC=C3I

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC(=S)NNC(=O)C3=CC=CC=C3I

Origin of Product

United States

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